Pamoic acid disodium

説明

特性

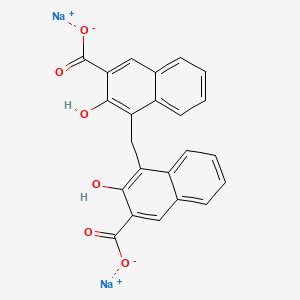

分子式 |

C23H14Na2O6 |

|---|---|

分子量 |

432.3 g/mol |

IUPAC名 |

disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C23H16O6.2Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |

InChIキー |

YGLLICRFEVEWOZ-UHFFFAOYSA-L |

正規SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Disodium Pamoate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pamoate monohydrate, the disodium salt of pamoic acid, is a critical excipient in the pharmaceutical industry, primarily utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This property is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations, which offer the benefits of reduced dosing frequency, improved patient compliance, and potentially enhanced therapeutic outcomes.[1][2] This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of disodium pamoate monohydrate, offering detailed experimental protocols, in-depth analysis of its physicochemical properties, and a discussion of its primary application in drug delivery.

Introduction

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative capable of forming stable, poorly soluble salts with basic drug molecules.[1][3] The disodium salt, particularly in its monohydrate form (C₂₃H₁₆Na₂O₇, MW: 450.34 g/mol ), has garnered significant attention in drug development.[1][3] The formation of a pamoate salt with an API drastically reduces its aqueous solubility, a key factor in creating depot formulations for sustained drug release.[1][2] This guide will delve into the synthesis of disodium pamoate monohydrate via a neutralization reaction and its subsequent characterization using a suite of analytical techniques.

Synthesis and Manufacturing

The synthesis of disodium pamoate monohydrate is typically achieved through the neutralization of pamoic acid with a sodium-containing base, followed by controlled crystallization to isolate the monohydrate form.[1]

Synthesis of Pamoic Acid (Precursor)

The primary synthetic route to pamoic acid involves the condensation reaction between 3-hydroxy-2-naphthoic acid and formaldehyde.[4] An optimized industrial synthesis method employs N,N-dimethylformamide (DMF) as the reaction medium, which provides superior control over reaction conditions and yields.[4]

Synthesis of Disodium Pamoate Monohydrate

The most common method for synthesizing disodium pamoate monohydrate is the neutralization of pamoic acid with sodium hydroxide.[4]

Industrial Scale Manufacturing Considerations

On an industrial scale, the synthesis involves reacting 3-hydroxy-2-naphthoic acid and paraformaldehyde in N,N-dimethylformamide (DMF), followed by the addition of a catalyst and sulfuric acid.[3] The subsequent neutralization with sodium hydroxide must be carefully controlled to ensure complete salt formation and desired crystal properties.[5]

Key process parameters to control during scale-up include:

-

pH: Maintaining the correct pH is crucial for complete salt formation and preventing impurities. The pH is typically maintained between 7-8 during neutralization.[4][5]

-

Temperature: Reaction temperature affects reaction kinetics and solubility, which in turn influences crystallization.[5] Crystallization temperatures between 10-25°C are favorable for monohydrate formation.[4]

-

Stoichiometry of Reactants: The molar ratio of pamoic acid to the sodium source must be precise to ensure complete conversion.[5]

-

Agitation Rate: Proper mixing is essential for homogeneity, heat transfer, and influencing crystal size and morphology.[5]

-

Addition Rate of Reactants: Controlled addition can prevent localized high concentrations, which could lead to impurities or undesirable crystal characteristics.[5]

Experimental Protocols

Laboratory Scale Synthesis of Disodium Pamoate Monohydrate

Materials:

-

Pamoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.[1]

-

Reaction: In a reaction vessel, suspend pamoic acid in deionized water. Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of NaOH (2 moles of NaOH for every 1 mole of pamoic acid) is required for complete neutralization.[1]

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The suspension should dissolve to form a clear solution of disodium pamoate.[3]

-

Crystallization: Cool the reaction mixture to 10-25°C to induce crystallization of the monohydrate form.[3] For enhanced control over crystal morphology, a mixture of ethanol and water can be utilized as the crystallization solvent.[3]

-

Isolation: Collect the precipitated crystals by filtration (e.g., using a Buchner funnel).[1]

-

Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]

-

Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final disodium pamoate monohydrate product.[1]

Physicochemical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized disodium pamoate monohydrate.[1]

Spectroscopic and Chromatographic Analysis

| Technique | Purpose | Key Parameters & Expected Results |

| FTIR Spectroscopy | Identification of functional groups. | Broad O-H stretch, characteristic aromatic C-H and C=C stretches, and carboxylate stretches. |

| ¹H NMR Spectroscopy | Structural elucidation. | Aromatic protons (~7.0-8.0 ppm in D₂O), Methylene bridge protons (~4.0 ppm in D₂O).[1] |

| High-Performance Liquid Chromatography (HPLC) | Purity determination. | A C18 reverse-phase column with a gradient of acetonitrile and water with an acidic modifier is typically used.[1] Detection is often performed at 237 nm and 370 nm.[1] |

Solid-State and Thermal Analysis

| Technique | Purpose | Key Parameters & Expected Results |

| Powder X-ray Diffraction (PXRD) | Confirms the crystalline nature of the material. | A representative PXRD pattern for disodium pamoate monohydrate exhibits sharp peaks, indicating a high degree of crystallinity.[1] |

| Thermogravimetric Analysis (TGA) | Determines the hydration state. | A weight loss of approximately 4% (corresponding to one molecule of water) is expected upon heating, typically in the range of 100-150°C.[1] |

| Differential Scanning Calorimetry (DSC) | Evaluates thermal stability. | An endothermic peak corresponding to the dehydration process should be observed in the same temperature range as the weight loss in the TGA.[1] |

| Particle Size Analysis | Determines particle size distribution, which is critical for injectable suspensions. | Techniques include laser diffraction, sieve analysis, and optical microscopy.[6] For injectable formulations, typically 99% of particles should be less than 20 µm.[7] |

Application in Sustained-Release Drug Delivery

The primary application of disodium pamoate monohydrate is in the formation of poorly soluble drug-pamoate salts, which is the cornerstone of many long-acting injectable formulations.[1]

Mechanism of Sustained Release

The sustained-release mechanism is primarily driven by a dissolution-rate-limited absorption process.[8] After intramuscular injection, the drug-pamoate salt forms a depot at the injection site. The sparingly soluble salt slowly dissolves into the surrounding interstitial fluid, after which it dissociates into the active drug and the pamoate counterion. The free drug is then absorbed into the systemic circulation.[2]

Biological Activity of Pamoic Acid

While disodium pamoate monohydrate primarily functions as an excipient, its parent compound, pamoic acid, has been identified as a potent agonist for the orphan G protein-coupled receptor 35 (GPR35).[9][10] Activation of GPR35 by pamoic acid initiates a Gαi/o-linked signaling cascade, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2.[9][11] This activity has been associated with antinociceptive effects.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Disodium pamoate monohydrate | 71607-30-2 | Benchchem [benchchem.com]

- 4. Buy Disodium pamoate monohydrate | 71607-30-2 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Enduring Utility of Pamoate Salts in Pharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic modification of active pharmaceutical ingredients (APIs) to optimize their physicochemical and pharmacokinetic properties is a cornerstone of modern drug development. Among the various salt-formulation strategies, the use of pamoate, or embonate, salts has a long and successful history. This technical guide provides a comprehensive overview of the history, discovery, and pharmaceutical applications of pamoate salts. It delves into the detailed methodologies for their synthesis and characterization, presents quantitative data on their key physicochemical properties, and visually elucidates the mechanism of action of drugs delivered as pamoate salts through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the formulation and development of sustained-release and other modified-release drug products.

A Historical Perspective on Pamoate Salts

The journey of pamoate salts in pharmaceuticals began with the discovery of pamoic acid, also known as embonic acid. First described in 1892, its utility in forming sparingly soluble salts with basic nitrogenous compounds was quickly recognized and patented as early as 1929.[1] This unique characteristic of forming salts with low aqueous solubility laid the foundation for their extensive use in modifying drug release profiles.[1]

Early applications focused on creating a "depot" effect for localized action. A prime example is the anthelmintic agent pyrantel pamoate. Its poor solubility in the gastrointestinal tract allows for prolonged contact time with intestinal parasites, enhancing its efficacy while minimizing systemic absorption and potential side effects.[1]

The mid-20th century witnessed a significant expansion of pamoate salt technology into the realm of long-acting injectable (LAI) formulations. This innovation was driven by the need to improve patient compliance and provide sustained therapeutic effects for chronic conditions. The development of LAI antipsychotics, such as olanzapine pamoate, revolutionized the management of schizophrenia by enabling consistent medication release over several weeks from a single injection.[1][2]

Physicochemical Properties of Pamoate Salts

The therapeutic advantages of pamoate salts are intrinsically linked to their distinct physicochemical properties, most notably their significantly reduced aqueous solubility compared to hydrochloride or other salt forms. This low solubility is the primary driver for their application in sustained-release formulations. The large, hydrophobic nature of the pamoate anion contributes to the formation of a stable crystal lattice with basic drugs, leading to slower dissolution.

Below is a summary of key quantitative data for several pharmaceutical agents formulated as pamoate salts.

| Drug | Salt Form | Molecular Weight ( g/mol ) | Aqueous Solubility | Particle Size (for LAI) | Dissolution Rate | Stoichiometry (Drug:Pamoate) |

| Olanzapine | Pamoate Monohydrate | 718.82 | Practically insoluble in water[3][4] | Micron-sized crystals[4] | Slow dissolution over several weeks[4] | 1:1[5] |

| Paliperidone | Palmitate (ester, often in suspension) | 664.89 | - | d50: ~1-20 µm[6] | Particle size dependent; smaller particles dissolve faster[7] | N/A (ester) |

| Pyrantel | Pamoate | 594.68 | < 1 mg/mL at 19°C[1] | N/A (Oral Suspension) | Slow in GI tract | 1:1 |

| Donepezil | Pamoate | - | Very low solubility | - | Extended-release profile[8] | 1:1 or 2:1[8] |

| Rivastigmine | Pamoate | - | - | - | - | - |

| Memantine | Pamoate | - | - | - | - | - |

| Hydroxyzine | Pamoate | 563.5 | - | - | - | - |

Experimental Protocols

Synthesis of Pamoate Salts

The synthesis of pamoate salts is typically achieved through a salt metathesis reaction between the free base of the API and pamoic acid, or by reacting a salt of the API (e.g., hydrochloride) with a salt of pamoic acid (e.g., disodium pamoate).

Protocol 1: Synthesis of Olanzapine Pamoate Monohydrate [1][9]

Materials:

-

Olanzapine

-

Pamoic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Preparation of Olanzapine Solution: Prepare an aqueous solution of olanzapine by dissolving it in water with the addition of an acid, such as hydrochloric acid, to form the soluble olanzapine hydrochloride salt in situ.

-

Preparation of Disodium Pamoate Solution: Prepare an aqueous solution of pamoic acid by dissolving it in water with a stoichiometric amount of a base, such as sodium hydroxide, to form the soluble disodium pamoate salt.

-

Salt Formation: Slowly add the disodium pamoate solution to the olanzapine solution at room temperature with constant stirring.

-

Precipitation: Continue stirring the reaction mixture at the same temperature for a sufficient time to allow for the complete precipitation of the olanzapine pamoate monohydrate solid.

-

Isolation: Isolate the precipitated solid by filtration.

-

Washing: Wash the isolated solid with deionized water to remove any unreacted starting materials and by-products.

-

Drying: Dry the solid under vacuum at a controlled temperature to obtain the final olanzapine pamoate monohydrate.

Protocol 2: Synthesis of Pyrantel Pamoate

Materials:

-

Pyrantel base

-

Pamoic acid

-

Suitable solvent (e.g., methanol, ethanol)

Procedure:

-

Dissolution: Dissolve the pyrantel base in a suitable organic solvent.

-

Pamoic Acid Addition: In a separate vessel, dissolve or suspend pamoic acid in the same solvent.

-

Reaction: Slowly add the pamoic acid solution/suspension to the pyrantel base solution with continuous stirring.

-

Precipitation: The pyrantel pamoate salt will precipitate out of the solution due to its low solubility.

-

Isolation and Purification: The precipitate is collected by filtration, washed with the solvent to remove impurities, and then dried.

Characterization of Pamoate Salts

Thorough characterization is crucial to confirm the identity, purity, stoichiometry, and solid-state properties of the synthesized pamoate salt.

Protocol 3: Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline structure and phase purity of the pamoate salt.

Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source.

Sample Preparation: A small amount of the powdered pamoate salt is gently packed into a sample holder.

Typical Instrument Parameters:

-

Voltage: 40-45 kV

-

Current: 40 mA

-

Scan Range (2θ): 2° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1-5°/min

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline solid. The peak positions and relative intensities are compared to reference patterns or used to identify different polymorphic forms. For example, crystalline donepezil pamoate (1:1) exhibits characteristic main peaks at 2-theta values of approximately 9.4, 14.8, 17.8, 22.0, and 22.3 degrees.[1]

Protocol 4: Thermal Analysis (DSC and TGA)

Objective: To determine the thermal properties, such as melting point, decomposition temperature, and the presence of hydrates or solvates.

Instrumentation: A simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) instrument.

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan.

Typical Instrument Parameters:

-

Temperature Range: 25°C to 400°C (or higher, depending on the expected decomposition temperature)

-

Heating Rate: 10°C/min

-

Atmosphere: Inert nitrogen purge (e.g., 50 mL/min)

Data Analysis:

-

TGA: The TGA thermogram plots weight loss as a function of temperature. A weight loss corresponding to the theoretical water content for a hydrate (e.g., ~4% for disodium pamoate monohydrate) is indicative of its presence.[5]

-

DSC: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. Endotherms typically correspond to melting, desolvation, or solid-solid transitions, while exotherms can indicate crystallization or decomposition.

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and determine the stoichiometry of the drug to the pamoate counterion.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: The pamoate salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

Procedure:

-

Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the presence of both the drug molecule and the pamoate counterion. The stoichiometry is determined by comparing the integration of characteristic protons from the drug and the pamoate moiety.

Protocol 6: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of the pamoate salt, which is a critical quality attribute for injectable suspensions.

Instrumentation: A laser diffraction particle size analyzer.

Sample Preparation: The pamoate salt suspension is diluted in a suitable dispersant (e.g., water with a surfactant) to achieve an appropriate obscuration level.

Procedure:

-

The diluted suspension is circulated through the measurement cell of the instrument.

-

A laser beam is passed through the suspension, and the scattered light is detected by a series of detectors at various angles.

-

The instrument's software analyzes the scattering pattern to calculate the particle size distribution, typically reported as D10, D50 (median particle size), and D90 values.

Mechanism of Action and Signaling Pathways

Many drugs formulated as pamoate salts, particularly atypical antipsychotics like olanzapine and paliperidone, exert their therapeutic effects by modulating neurotransmitter signaling pathways in the brain. Their primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the antipsychotic effects on positive symptoms (e.g., hallucinations, delusions).[1] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.

Caption: Dopamine D2 Receptor Signaling Pathway Antagonism.

Serotonin 5-HT2A Receptor Signaling Pathway

Antagonism of 5-HT2A receptors, particularly in the mesocortical pathway, is thought to contribute to the efficacy of atypical antipsychotics against negative and cognitive symptoms of schizophrenia. 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. blossomanalysis.com [blossomanalysis.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 9. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Pamoic Acid Disodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid disodium, also known as disodium pamoate or embonate, is the disodium salt of pamoic acid.[1] It is a key excipient in the pharmaceutical industry, widely utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs).[1][2] This property is fundamental to the development of long-acting injectable (LAI) and other sustained-release drug formulations.[1] The formation of a pamoate salt with a basic drug molecule significantly reduces its aqueous solubility, which is a critical factor in creating depot formulations that enable reduced dosing frequency and improved patient compliance.[1]

While traditionally considered an inactive excipient, recent research has identified pamoic acid and its salts as potent agonists of the orphan G protein-coupled receptor 35 (GPR35).[3][4] This discovery has opened new avenues for its potential therapeutic applications in conditions such as pain and inflammation.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to support its application in drug development.

Chemical Structure and Identification

This compound is chemically designated as disodium 4,4'-methylenebis(3-hydroxy-2-naphthoate).[5][6]

| Identifier | Value |

| IUPAC Name | disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate[7] |

| CAS Number | 6640-22-8[3][8] |

| Molecular Formula | C₂₃H₁₄Na₂O₆[3][7][8] |

| Molecular Weight | 432.33 g/mol [3][8][9] |

| Appearance | Pale yellow to yellow powder[2][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function in modifying the solubility and dissolution characteristics of APIs.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | >300 °C[8] | [8] |

| Solubility in Water | 43 g/L at 20°C[8] | [8] |

| Solubility in Water | Soluble to 100 mM[3] | [3] |

| Solubility in DMSO | Soluble to 75 mM[3] | [3] |

| pKa (of Pamoic Acid) | pKa₁ = 2.51, pKa₂ = 3.1[10] | [10] |

Note: The pKa values are for the parent compound, pamoic acid. As a disodium salt, the carboxylic acid groups are fully ionized.

Stability

This compound is a stable compound under standard conditions. For long-term storage, it is recommended to keep it desiccated at room temperature.[2][3] Stability studies for pharmaceutical products containing pamoic acid salts should follow established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12] These studies typically involve long-term testing (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated testing (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to establish the shelf life and appropriate storage conditions for the final drug product.[11][12]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13][14]

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with purified water to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination:

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid substance.[16][17]

Objective: To determine the melting point of this compound.

Materials:

-

This compound powder (finely powdered and dried)

-

Capillary tubes (closed at one end)

-

Melting point apparatus with a heating block, thermometer, and viewing lens/camera[17][18]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form.[17]

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample. Tap the closed end of the tube on a hard surface to pack the powder down into a compact column of 2-4 mm in height.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[19]

-

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle melts (completion). The melting point is typically reported as this range. For a high melting point substance like this compound, decomposition may be observed instead of a clear melting transition.[20]

Logical Diagram for Melting Point Determination:

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the dissociation constant (pKa) of a substance.[21][22] Since this compound is a salt, this method would typically be applied to the parent pamoic acid.

Objective: To determine the pKa values of pamoic acid.

Materials:

-

Pamoic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Purified water (degassed to remove CO₂)

-

pH meter with a glass electrode, calibrated with standard buffers

-

Automatic titrator or a burette

-

Stir plate and stir bar

Procedure:

-

Solution Preparation: Accurately weigh a known amount of pamoic acid and dissolve it in a known volume of purified water. Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Titrate the pamoic acid solution with the standardized NaOH solution, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like pamoic acid, there will be two equivalence points and two half-equivalence points.

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence points (peaks), and then find the pH at half of these volumes for the pKa values.

-

Mechanism of Action in Drug Formulation

The primary application of this compound in drug development is to create sustained-release formulations. This is achieved by forming a sparingly soluble salt with a basic API.

Signaling Pathway for Sustained Release Formulation:

This salt formation significantly reduces the dissolution rate of the API at the site of administration (e.g., in muscle tissue for an intramuscular injection), leading to a slow and sustained release of the drug into the systemic circulation. This results in a prolonged therapeutic effect and allows for less frequent dosing.

References

- 1. This compound | 6640-22-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rndsystems.com [rndsystems.com]

- 4. apexbt.com [apexbt.com]

- 5. Pamoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. biosynth.com [biosynth.com]

- 7. Pamoic acid (disodium) | C23H14Na2O6 | CID 2723841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. パモン酸 二ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]

- 10. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]

- 11. ijsdr.org [ijsdr.org]

- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. nano-lab.com.tr [nano-lab.com.tr]

- 17. Melting Point Test - CD Formulation [formulationbio.com]

- 18. westlab.com [westlab.com]

- 19. thinksrs.com [thinksrs.com]

- 20. Pamoic Acid [drugfuture.com]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 22. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Pamoic Acid Disodium Salt: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients and their salts is a cornerstone of successful formulation. This in-depth technical guide provides a comprehensive overview of the solubility of pamoic acid disodium salt in various organic solvents, equipping you with the critical data and methodologies needed for your research and development endeavors.

This compound salt, a derivative of pamoic acid, is a key pharmaceutical excipient. It is frequently used to form sparingly soluble salts with active pharmaceutical ingredients (APIs), a technique instrumental in the development of long-acting injectable and other sustained-release drug formulations. This guide delves into its solubility profile, offering both quantitative data and detailed experimental protocols for its determination.

Quantitative Solubility Data

The solubility of this compound salt has been determined in several common solvents. The following table summarizes the available quantitative data, providing a clear comparison for formulation scientists.

| Solvent | Temperature | Solubility | Molar Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥28.6 mg/mL | - | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | - | 75 mM | [4] |

| Water | 20°C | 43 g/L | - | [1][5] |

| Water | Not Specified | ≥18 mg/mL | - | [1][3] |

| Water | Not Specified | - | 100 mM | [4] |

| Ethanol (EtOH) | Not Specified | Insoluble | - | [1][3] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount in pharmaceutical development. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Materials:

-

This compound salt

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, DMF)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solid: Add an excess amount of this compound salt to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Accurately dispense a known volume of the selected organic solvent into the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a specific speed and time to facilitate separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution (if necessary): Dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound salt in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the compound in the specific solvent, expressed in units such as mg/mL or mol/L.

This protocol provides a robust framework for determining the equilibrium solubility of this compound salt. For regulatory submissions, it is crucial to adhere to guidelines provided by pharmacopeias such as the United States Pharmacopeia (USP).

Visualizing the Solubility Assessment Workflow

To further clarify the process of solubility determination, the following diagram outlines the key steps in a logical workflow.

Caption: A flowchart illustrating the key stages of determining the solubility of this compound salt.

This technical guide provides a foundational understanding of the solubility of this compound salt. For any specific application, it is recommended to perform experimental verification of solubility under the precise conditions of your formulation.

References

GPR35 Agonist Activity of Pamoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G-protein coupled receptor 35 (GPR35) agonist activity of pamoic acid and its derivatives. It consolidates quantitative data, details key experimental protocols, and illustrates the core signaling pathways involved, serving as a comprehensive resource for researchers in pharmacology and drug development.

Core Concepts: GPR35 and Pamoic Acid

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, pain perception, and cardiovascular function.[1][2] Its activation triggers intracellular signaling through both G protein-dependent and independent pathways.[1] Pamoic acid, a compound historically used as an excipient in pharmaceutical formulations to create long-acting depot injections, has been identified as a potent agonist of GPR35.[3][] This discovery has opened new avenues for investigating the therapeutic potential of targeting GPR35.

Quantitative Data: Agonist Potency and Efficacy

The agonist activity of pamoic acid and its derivatives at the GPR35 receptor has been quantified across various functional assays. The following tables summarize the key potency (EC50) values, providing a comparative overview.

Table 1: GPR35 Agonist Activity of Pamoic Acid and its Disodium Salt

| Compound | Assay | Cell Line | EC50 (nM) | Reference |

| Pamoic acid | GPR35 Agonist Activity | - | 79 | [5][6][7] |

| Pamoic acid disodium | GPR35 Agonist Activity | - | 79 | [8][9] |

| This compound | GPR35 Internalization | - | 22 | [6][8] |

| This compound | ERK1/2 Activation | - | 65 | [6][8] |

Table 2: GPR35 Agonist Activity of Pamoic Acid Derivatives

| Compound | Assay | Potency Fold-Lower than Pamoic Acid | Reference |

| 3-hydroxy-2-naphthoic acid | β-arrestin2-GFP | 1100 | [3] |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | β-arrestin2-GFP | 560 | [3] |

GPR35 Signaling Pathways Activated by Pamoic Acid

Pamoic acid-mediated activation of GPR35 initiates two primary signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway.

Gαi/o-Mediated Signaling

Upon agonist binding, GPR35 couples to the Gαi/o subfamily of heterotrimeric G proteins.[10] This interaction is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins.[3][10] Activation of Gαi/o leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) cascade.[5][10] This pathway is implicated in anti-inflammatory responses by suppressing NF-κB-dependent inflammatory genes.[2][5]

β-Arrestin-Mediated Signaling

In addition to G protein coupling, agonist-bound GPR35 recruits β-arrestin-2.[1][3] This interaction is a crucial step in receptor desensitization and internalization.[2][11] The recruitment of β-arrestin also serves as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades.[2][12] The robust and direct nature of β-arrestin recruitment makes it an ideal readout for high-throughput screening of GPR35 agonists.[1]

Caption: GPR35 signaling pathways activated by pamoic acid.

Experimental Protocols

The characterization of pamoic acid and its derivatives as GPR35 agonists relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

β-Arrestin Recruitment Assays

These assays are fundamental for quantifying agonist-induced GPR35 activation by measuring the translocation of β-arrestin to the receptor.

1. PathHunter® β-Arrestin Assay

This is a chemiluminescent enzyme fragment complementation (EFC) assay.

-

Cell Line: PathHunter® CHO-K1 GPR35 β-Arrestin cells.[1]

-

Principle: GPR35 is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist binding brings the two fragments into proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

Cell Plating: Culture and harvest PathHunter® cells. Resuspend cells in the appropriate cell plating reagent and dispense into a 384-well white, solid-bottom plate.[13]

-

Compound Addition: Prepare serial dilutions of test compounds (e.g., pamoic acid). Add the diluted compounds to the cell plate.[1]

-

Incubation: Incubate the plate for 90 minutes at 37°C.[14]

-

Detection: Add PathHunter® detection reagent to each well.[1][14]

-

Data Acquisition: Incubate for 60 minutes at room temperature, protected from light, and read the chemiluminescent signal using a standard plate reader.[1][13]

-

-

Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration. Normalize the data and fit to a four-parameter logistic equation to determine the EC50 value.[1]

2. Tango™ GPR35-bla U2OS β-Arrestin Recruitment Assay

This assay employs a β-lactamase reporter gene.

-

Cell Line: Tango™ GPR35-bla U2OS cells.[13]

-

Principle: GPR35 is fused to a transcription factor, which is linked to a protease cleavage site. β-arrestin is fused to the protease. Agonist-induced interaction brings the protease to the receptor, cleaving the transcription factor, which then translocates to the nucleus and activates the expression of a β-lactamase reporter gene.

-

Protocol:

-

Cell Plating: Seed Tango™ cells in a 384-well black, clear-bottom plate and incubate for 16-20 hours.[13][14]

-

Compound Addition: Add test compounds to the wells.[14]

-

Incubation: Incubate for 5 hours at 37°C in a 5% CO2 incubator.[14]

-

Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate to each well.[13]

-

Incubation: Incubate at room temperature for 2 hours in the dark.[13][14]

-

Data Acquisition: Read fluorescence emission at 460 nm and 530 nm with excitation at 409 nm. The ratio of blue to green fluorescence indicates β-lactamase activity.[13]

-

Caption: Workflow for β-Arrestin Recruitment Assays.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the Gαi/o-dependent signaling pathway.

-

Principle: A quantitative immunoassay (e.g., ELISA or Western blot) is used to detect the phosphorylated form of ERK1/2 in cell lysates following agonist stimulation.

-

Protocol:

-

Cell Culture and Starvation: Culture cells expressing GPR35 (e.g., HEK293) to near confluency. Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Agonist Stimulation: Treat the cells with various concentrations of the test compound (e.g., pamoic acid) for a short period (typically 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Use a secondary antibody conjugated to a detectable label (e.g., HRP) and quantify band intensities.

-

ELISA: Use a sandwich ELISA kit with wells coated with a capture antibody for total ERK1/2. Add cell lysates, followed by a detection antibody for phosphorylated ERK1/2. A substrate is added to generate a colorimetric or fluorescent signal proportional to the amount of phosphorylated ERK1/2.

-

-

-

Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the agonist concentration to determine the EC50.

Receptor Internalization Assay

This assay measures agonist-induced endocytosis of GPR35.[10]

-

Principle: The loss of cell-surface receptors following agonist treatment is quantified. This can be achieved through various methods, including immunofluorescence microscopy or cell-based ELISA.

-

Protocol (Immunofluorescence):

-

Cell Culture: Grow cells expressing an epitope-tagged GPR35 (e.g., FLAG-tag) on coverslips.

-

Agonist Stimulation: Treat the cells with the agonist at 37°C for a defined time course (e.g., 0-60 minutes) to allow for internalization. Include a control at 4°C where internalization is inhibited.

-

Immunolabeling of Surface Receptors: Fix the cells under non-permeabilizing conditions. Incubate with a primary antibody against the extracellular epitope tag.

-

Permeabilization and Labeling of Internalized Receptors: Permeabilize the cells and incubate with a fluorescently labeled secondary antibody to detect the remaining surface receptors. To visualize the internalized receptors, a different fluorescently labeled secondary antibody can be used after permeabilization.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments. The decrease in surface fluorescence or increase in intracellular fluorescence indicates the extent of internalization.

-

Conclusion

Pamoic acid is a potent and well-characterized agonist of GPR35, activating both Gαi/o-dependent and β-arrestin-mediated signaling pathways.[10][15] The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. This information is critical for the continued exploration of GPR35 pharmacology and the development of novel therapeutics targeting this receptor for a range of diseases, including inflammatory conditions and pain.[10][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 3. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pamoic acid | GPR35 Agonist | AmBeed.com [ambeed.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pamoic Acid Disodium (CAS 6640-22-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pamoic Acid Disodium (CAS 6640-22-8), a compound increasingly recognized for its biological activity beyond its traditional use as a pharmaceutical excipient. This document details its chemical and physical properties, biological activity as a GPR35 agonist, and the experimental methodologies used to characterize its function.

Chemical and Physical Properties

This compound, also known as disodium pamoate, is the disodium salt of pamoic acid. It is typically a pale yellow to yellow powder.[1][2]

| Property | Value | Reference |

| CAS Number | 6640-22-8 | [3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₂₃H₁₄Na₂O₆ | [2][3][4][5][6][8][12] |

| Molecular Weight | 432.33 g/mol | [2][4][5][6][8][12] |

| Appearance | Pale yellow to yellow powder | [1][2] |

| Melting Point | >300 °C | [1][5][13] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 75 mM) | [4] |

| Purity | ≥99% (HPLC) | [2][4][7] |

| Storage | Desiccate at room temperature | [4][7] |

Biological Activity: A Potent GPR35 Agonist

This compound is a potent agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes.[4][7][8][14] Its activation of GPR35 initiates downstream signaling cascades, leading to various cellular responses.

Quantitative Biological Data

| Parameter | Value | Cell Line | Assay | Reference |

| GPR35a Internalization EC₅₀ | 22 nM | U2OS cells expressing HA-GPR35a | On-cell Western analysis | [7] |

| ERK1/2 Phosphorylation EC₅₀ | 65 nM | U2OS cells expressing GPR35a | Western blot analysis | [7] |

Signaling Pathways

This compound-mediated activation of GPR35 triggers two primary signaling pathways: a G protein-dependent pathway involving Gαi/o and a G protein-independent pathway mediated by β-arrestin2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are based on the studies by Zhao et al. (2010).

GPR35 Internalization Assay (On-Cell Western)

This assay quantifies the agonist-induced internalization of GPR35 from the cell surface.

Cell Line: U2OS cells stably expressing HA-tagged GPR35a (UGPR35a cells).

Methodology:

-

Cell Plating: Seed UGPR35a cells in a 96-well plate and grow to 80-90% confluency.

-

Antibody Labeling: Wash cells with ice-cold PBS. Incubate with a primary antibody against the HA tag (e.g., mouse anti-HA) in blocking buffer for 1 hour at 4°C to label surface receptors.

-

Washing: Wash the cells three times with ice-cold PBS to remove unbound primary antibody.

-

Agonist Stimulation: Treat cells with varying concentrations of this compound or vehicle control in serum-free media and incubate for 40 minutes at 37°C to allow for receptor internalization.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Secondary Antibody Incubation: Without permeabilizing the cells, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorescent dye) for 1 hour at room temperature to label the remaining surface receptors.

-

Quantification: Measure the fluorescence intensity using an appropriate plate reader. The decrease in fluorescence intensity corresponds to the extent of receptor internalization.

-

Data Analysis: Calculate the EC₅₀ value from the concentration-response curve.

References

- 1. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting of the Orphan Receptor GPR35 by Pamoic Acid | RTI [rti.org]

- 7. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of β-arrestin-2 and activate Gα13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Peripheral and preemptive opioid antinociception in a mouse visceral pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Pamoate Salt Bridge: A Technical Guide to Engineering Sustained-Release Formulations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental evaluation, and pharmacokinetic impact of formulating active pharmaceutical ingredients (APIs) as pamoate salts. By leveraging the unique physicochemical properties of pamoic acid, formulators can strategically reduce the aqueous solubility of drugs, thereby engineering sustained-release profiles critical for long-acting injectable (LAI) and specialized oral delivery systems. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental methodologies, and comparative pharmacokinetic data to support the rational design and development of pamoate salt-based therapeutics.

Core Principles of Pamoate Salt Formulations

The cornerstone of pamoate salt technology lies in the significant reduction of the aqueous solubility of a basic drug.[1][2] Pamoic acid, a dicarboxylic acid, forms a sparingly soluble salt with basic APIs, often in a 1:1 or 2:1 stoichiometric ratio.[1][3] This decreased solubility is the primary driver for achieving a sustained-release profile.

For long-acting injectables, the drug-pamoate salt is typically formulated as a crystalline suspension.[3] Upon intramuscular or subcutaneous administration, the particles form a depot at the injection site.[1] The slow dissolution of the salt in the surrounding interstitial fluid becomes the rate-limiting step for drug absorption into systemic circulation.[1] Once dissolved, the salt dissociates, releasing the active drug to be absorbed. This mechanism allows for therapeutic drug concentrations to be maintained for extended periods, ranging from weeks to months, which can significantly improve patient compliance for chronic medications.[1]

For oral formulations, the reduced solubility of pamoate salts can be advantageous for taste-masking or for localized action within the gastrointestinal tract, as seen with anthelmintic agents like pyrantel pamoate.[2] By minimizing systemic absorption, the drug's concentration is maximized at the site of action.[4]

Experimental Protocols

The successful development of a pamoate salt formulation requires rigorous in vitro and in vivo characterization. The following sections detail the key experimental protocols.

Pamoate Salt Synthesis

The synthesis of a drug-pamoate salt is a critical first step that influences the final physicochemical properties of the formulation.

Example Protocol: Synthesis of a Generic Drug-Pamoate Salt

-

Solution Preparation:

-

Dissolve the basic drug (e.g., as a hydrochloride salt) in a suitable solvent, such as an ethanol/water mixture.

-

Prepare a separate solution of disodium pamoate in an aqueous or mixed aqueous/organic solvent.[5]

-

-

Salt Formation and Precipitation:

-

Slowly add the disodium pamoate solution to the stirred drug solution. The formation of the sparingly soluble drug-pamoate salt will result in precipitation.[1]

-

The reaction is typically carried out at room temperature with continuous stirring for a defined period (e.g., 1-3 hours) to ensure complete precipitation.[5]

-

-

Isolation and Purification:

-

Collect the precipitated drug-pamoate salt by vacuum filtration.

-

Wash the collected solid with deionized water and/or a suitable organic solvent to remove any unreacted starting materials and impurities.

-

Dry the final product under vacuum at an appropriate temperature (e.g., 40-60°C) to a constant weight.[6]

-

Physicochemical Characterization

Thorough characterization of the synthesized pamoate salt is essential to ensure batch-to-batch consistency and to understand its potential in vivo behavior.

-

Solubility Determination: The equilibrium solubility of the pamoate salt is determined using the shake-flask method in various physiologically relevant media (e.g., water, phosphate-buffered saline at different pH values).[1]

-

Particle Size Analysis: For injectable suspensions, particle size distribution is a critical quality attribute that influences the dissolution rate and injection site reactions. Laser diffraction or dynamic light scattering are common techniques used for this analysis.[2]

-

Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to determine the crystallinity, thermal properties, and solvation state of the pamoate salt.[7]

In Vitro Dissolution Testing

Due to the low solubility of pamoate salts, specialized dissolution methods are required to ensure meaningful and reproducible results.

Protocol for Injectable Suspensions using USP Apparatus 4 (Flow-Through Cell)

-

Apparatus: USP Apparatus 4 (Flow-Through Cell).[8][9] This apparatus is preferred for poorly soluble and long-acting formulations as it allows for the use of large volumes of dissolution medium, helping to maintain sink conditions.[10][11]

-

Dissolution Medium: A buffered aqueous solution at a physiological pH (e.g., 7.4) containing a surfactant (e.g., 0.5-1% sodium lauryl sulfate) is often necessary to achieve sink conditions.[1]

-

Flow Rate: A suitable flow rate (e.g., 4-8 mL/min) is selected to ensure adequate wetting of the formulation without causing excessive turbulence.[1][12]

-

Sample Preparation: The injectable suspension is accurately loaded into the flow-through cell, often on a bed of glass beads.[13]

-

Sampling: The eluate is collected at predetermined time points over an extended period (e.g., 24-48 hours or longer).[1]

-

Analysis: The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

In Vivo Pharmacokinetic Studies

Animal models are essential for evaluating the in vivo performance and bioavailability of pamoate salt formulations.

Protocol for a Pharmacokinetic Study in a Rat Model

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1]

-

Formulation and Dosing: The drug-pamoate salt is formulated as a sterile suspension for injection in a suitable vehicle. A single dose is administered via intramuscular injection into the gluteal muscle.[1][6]

-

Blood Sampling: Blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein at predetermined time points. For a long-acting formulation, a typical sampling schedule might include: 0 (pre-dose), 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose.[1]

-

Sample Analysis: Plasma is separated from the blood samples, and the drug concentration is quantified using a validated bioanalytical method, such as LC-MS/MS.[14]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.[1]

Analytical Method for Drug Quantification

A robust and validated analytical method is crucial for the accurate quantification of the drug in dissolution media and biological matrices.

Example: RP-HPLC Method for a Generic Drug

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15][16]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific pH. The composition is optimized to achieve good separation and peak shape.[15][16]

-

Flow Rate: Typically 1.0 mL/min.[17]

-

Detection: UV detection at a wavelength where the drug exhibits maximum absorbance.[15]

-

Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[15]

Data Presentation: Pharmacokinetic Parameters

The impact of formulating a drug as a pamoate salt is evident in its pharmacokinetic profile, which is typically characterized by a delayed Tmax, a lower Cmax, and a prolonged apparent half-life compared to more soluble salt forms. The following tables summarize comparative data for select drugs.

| Drug | Salt Form | Aqueous Solubility | Fold Decrease in Solubility (vs. More Soluble Salt) | Reference |

| Hydroxyzine | Pamoate | Practically insoluble in water | Not specified | [1] |

| Hydrochloride | Very soluble in water | - | [1] | |

| Imipramine | Pamoate | Insoluble in water | Not specified | [1] |

| Hydrochloride | Good aqueous solubility implied | - | [1] | |

| Memantine | Pamoate | Not specified | ~1250-fold (vs. Hydrochloride) | [2] |

| Lurasidone | Pamoate | Not specified | 233-fold (vs. Hydrochloride) | [2] |

| Drug | Salt Form / Formulation | Animal Model | Cmax | Tmax | AUC | Bioavailability | Reference |

| Donepezil | Pamoate (2:1) Suspension | Rat | Sustained levels after initial peak | Biphasic, with initial peak around 2h and sustained levels up to 336h | Significantly prolonged exposure vs. HCl salt | Not specified | [6] |

| Hydrochloride Solution | Rat | Rapidly absorbed and eliminated | ~30 minutes | - | Almost complete absorption | [6][18] | |

| Pyrantel | Pamoate | Cat | 0.11 µg/mL | 1.91 h | Low systemic exposure | Very limited absorption | [19][20] |

| Olanzapine | Pamoate (LAI) | Human | Gradual increase to steady state over 3 months | < 7 days for initial peak | - | - | [21][22] |

| Oral Tablet | Human | 14.47 ng/mL | 5.0 h | Similar to suspension | ~60% (due to first-pass metabolism) | [23] |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to pamoate salt formulations.

Caption: Mechanism of sustained drug release from a pamoate salt depot injection.

Caption: Experimental workflow for the development and characterization of a pamoate salt formulation.

Conclusion

Pamoate salt formulations represent a robust and well-established strategy for modifying the pharmacokinetic properties of basic drugs. By significantly reducing aqueous solubility, these formulations enable the development of long-acting injectables that can improve patient outcomes by ensuring sustained therapeutic drug levels and reducing dosing frequency. A thorough understanding of the physicochemical properties, coupled with rigorous in vitro and in vivo characterization using detailed experimental protocols, is paramount for the successful development of these advanced drug delivery systems. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to systematically approach the formulation and evaluation of novel long-acting therapies utilizing pamoate salt technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Schizophrenia | Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview | springermedicine.com [springermedicine.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. americanfarmagrup.com [americanfarmagrup.com]

- 10. HPLC Method for Analysis of Pamoic Acid on Primesep B Column | SIELC Technologies [sielc.com]

- 11. Dissolution tester USP 4 – Flow-through cell / Apparatus 4 | SOTAX [sotax.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of praziquantel and pyrantel pamoate combination following oral administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. rjptonline.org [rjptonline.org]

- 18. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of praziquantel and pyrantel pamoate combination following oral administration in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Olanzapine and Olanzapine Pamoate (Chapter 15) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]

- 23. Evaluation of Bioequivalence of Two Oral Formulations of Olanzapine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Preparation of Pamoic Acid Disodium Salt Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pamoic acid disodium salt, also known as disodium pamoate or embonate, is a widely used excipient in the pharmaceutical industry.[1][2] It is the disodium salt of pamoic acid and is frequently employed as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This property is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations.[1][2] The formation of a pamoate salt with a basic drug molecule significantly reduces its aqueous solubility, which is a critical factor in creating depot formulations that allow for reduced dosing frequency and improved patient compliance. This document provides a detailed protocol for the preparation of stock solutions of this compound salt for research and development applications.

Physicochemical Properties and Solubility Data

This compound salt is a pale yellow to yellow powder.[3] A summary of its key physicochemical properties and solubility data is presented in Table 1.

Table 1: Physicochemical Properties and Solubility of this compound Salt

| Property | Value | Reference |

| Synonyms | Disodium pamoate, Embonic acid disodium salt, 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt | [1][4] |

| CAS Number | 6640-22-8 | [1][3][4][5][6][7] |

| Molecular Formula | C₂₃H₁₄Na₂O₆ | [3][5] |

| Molecular Weight | 432.33 g/mol | [3][5] |

| Appearance | Pale yellow to yellow powder | [3] |

| Purity | ≥99% (HPLC) | [3][5] |

| Solubility in Water | Soluble to 100 mM | [5] |

| Solubility in DMSO | Soluble to 75 mM | [5] |

| Storage | Desiccate at room temperature | [5] |

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound salt in water.

3.1. Materials and Equipment

-

This compound salt (purity ≥99%)

-

High-purity water (e.g., Milli-Q® or equivalent)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask (appropriate size, e.g., 10 mL, 25 mL, 50 mL)

-

Magnetic stirrer and stir bar

-

Pipettes

-

Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

-

Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

-

Handle this compound salt in a well-ventilated area.[8]

-

Minimize dust generation and accumulation.[8]

-

Avoid contact with eyes, skin, and clothing.[8]

-

Wash thoroughly after handling.[8]

-

Store in a tightly closed container in a cool, dry place.[4][8]

3.3. Step-by-Step Procedure

-

Calculate the required mass: To prepare a 100 mM solution, calculate the mass of this compound salt needed based on the desired final volume. The molecular weight is 432.33 g/mol .

-

Formula: Mass (g) = 0.1 mol/L * 0.43233 g/mmol * Volume (L)

-

Example for 10 mL: Mass (g) = 0.1 mol/L * 432.33 g/mol * 0.010 L = 0.43233 g = 432.33 mg. For ease of measurement, preparing a larger volume is recommended. For instance, for a 25 mL solution, you would need 1.0808 g.

-

-

Weigh the compound: Accurately weigh the calculated amount of this compound salt using an analytical balance.

-

Dissolve the compound: a. Add approximately 80% of the final desired volume of high-purity water to the volumetric flask. b. Carefully transfer the weighed this compound salt into the volumetric flask. c. Add a magnetic stir bar to the flask and place it on a magnetic stirrer. d. Stir the solution until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but be cautious as it may decompose if heated excessively.[8]

-

Adjust to final volume: Once the solid is fully dissolved, remove the flask from the stirrer and bring the solution to the final volume with high-purity water.

-

Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.

-

Storage: Store the stock solution at room temperature in a tightly sealed container.[3][5] While some sources suggest short-term storage, for long-term stability, it is advisable to prepare fresh solutions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound salt stock solution.

Caption: Workflow for preparing a stock solution of this compound salt.

References

- 1. This compound | 6640-22-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Salt | 6640-22-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. rndsystems.com [rndsystems.com]

- 6. chembk.com [chembk.com]

- 7. This compound salt | 6640-22-8 [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols for the Formulation of Long-Acting Injectables Using Disodium Pamoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate, the salt of pamoic acid, is a critical excipient in the development of long-acting injectable (LAI) formulations, particularly for basic active pharmaceutical ingredients (APIs).[1] Its utility is rooted in its ability to significantly decrease the aqueous solubility of drugs, which facilitates a sustained-release profile following intramuscular or subcutaneous administration.[1][2] This application note provides a comprehensive overview of the formulation strategies, key experimental protocols, and critical characterization techniques for developing long-acting injectables utilizing disodium pamoate.

The core mechanism involves the formation of a sparingly soluble salt between the basic drug and the acidic pamoate counterion.[1] Pamoic acid, a dicarboxylic acid, can form salts with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[1] Upon injection, the drug-pamoate salt particles establish a depot at the injection site. The slow dissolution of this salt in the surrounding physiological fluids is the rate-limiting step for drug absorption into the systemic circulation.[3] Once dissolved, the salt dissociates, releasing the active drug to be absorbed into the bloodstream, thereby providing a sustained therapeutic effect for weeks or even months.[3]

Data Presentation

Physicochemical Properties of Disodium Pamoate

| Property | Value |

| Chemical Formula | C23H14Na2O6 |

| Molecular Weight | 432.33 g/mol [4] |

| Appearance | Pale yellow to yellow powder[4] |

| Solubility in Water | 43 g/L at 20°C[5] |

Formulation and Pharmacokinetic Parameters of Marketed Long-Acting Injectables

| Drug | Formulation Highlights | Dosing Regimen | Tmax (days) | Half-life (days) |

| Olanzapine Pamoate | Crystalline salt of olanzapine and pamoic acid in an aqueous suspension.[3][6] | 210 mg every 2 weeks or 405 mg every 4 weeks for patients on 10 mg/day oral olanzapine. 300 mg every 2 weeks for patients on 15-20 mg/day oral olanzapine.[3] | ~4[7] | ~30[6] |

| Aripiprazole Monohydrate | Lyophilized powder for reconstitution into a suspension.[8] | 300 mg or 400 mg once monthly.[9] | 5-7 (gluteal injection)[8] | 29.9 - 46.5[8] |

Experimental Protocols

Preparation of a Drug-Pamoate Salt Suspension for Injection

This protocol provides a general method for preparing a sterile, injectable suspension of a drug-pamoate salt. Aseptic techniques should be maintained throughout the process.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Disodium Pamoate

-

Sterile Water for Injection (WFI)

-

Suspending agents (e.g., sodium carboxymethyl cellulose)

-

Tonicity-adjusting agents (e.g., mannitol)

-

pH-adjusting agents (e.g., sodium phosphate buffers)

-

Sterile vials and stoppers

-

High-shear homogenizer

-

Bead mill (optional, for particle size reduction)

Protocol:

-

Vehicle Preparation:

-

In a sterile vessel, dissolve the suspending agents, tonicity-adjusting agents, and pH-adjusting agents in Sterile Water for Injection.

-

Sterilize the vehicle solution by autoclaving or sterile filtration (0.22 µm filter).

-

-

Salt Formation and Suspension:

-

In a separate sterile vessel, dissolve the API in an appropriate acidic solution to ensure complete protonation.

-

Slowly add a solution of disodium pamoate to the API solution under continuous stirring to precipitate the drug-pamoate salt. The stoichiometry of the reaction should be carefully controlled.

-

Collect the precipitated drug-pamoate salt by filtration and wash with sterile water.

-

Gradually add the dried, sterile drug-pamoate salt powder to the prepared sterile vehicle under high-shear homogenization to form a uniform suspension.

-

-

Particle Size Reduction (if necessary):

-

For finer particle size control, pass the suspension through a bead mill with sterile milling media until the desired particle size distribution is achieved.

-

-

Final Formulation and Filling:

-

Adjust the final volume with the sterile vehicle to achieve the target drug concentration.

-

Aseptically fill the suspension into sterile vials and seal with sterile stoppers and crimp caps.

-

In Vitro Release Testing

This protocol describes a method for assessing the in vitro release profile of a drug-pamoate LAI formulation using a USP Apparatus 4 (flow-through cell), which is well-suited for parenteral suspensions.[10]

Materials:

-

USP Apparatus 4 (Flow-through cell)

-

Drug-pamoate salt suspension

-

Release medium (e.g., phosphate-buffered saline, pH 7.4, with a surfactant like Tween 80 to maintain sink conditions)

-

HPLC system for drug quantification

Protocol:

-

Apparatus Setup:

-

Assemble the flow-through cell system according to the manufacturer's instructions.

-

Equilibrate the system with the release medium at 37°C.

-

-